molecular formula C12H12N2O3 B11773757 3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid

3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B11773757
M. Wt: 232.23 g/mol
InChI Key: INOZVSDUEQYLDX-UHFFFAOYSA-N
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Description

3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid (CAS Number: 1782746-08-0 ) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 12 H 12 N 2 O 3 and a molecular weight of 232.24 g/mol , this pyrazole-carboxylic acid derivative serves as a valuable building block in organic synthesis and medicinal chemistry. As a pyrazole carboxylic acid , this compound is part of a class of heterocyclic structures that are of significant interest in pharmaceutical research. Pyrazole cores are frequently employed in the synthesis of more complex molecules with biological activity . The presence of both a methoxy group and a carboxylic acid functional group on the pyrazole ring makes it a versatile chemical intermediate for further derivatization, enabling researchers to develop novel compounds for various applications. Intended Use and Handling: This product is intended for use in laboratory research and scientific experimentation only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate personal protective equipment (PPE) and in accordance with their institution's safety protocols.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-methoxy-2-(2-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-8-5-3-4-6-9(8)14-10(12(15)16)7-11(13-14)17-2/h3-7H,1-2H3,(H,15,16)

InChI Key

INOZVSDUEQYLDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via 2,4-Diketocarboxylic Esters

A patent by outlines the reaction of 2,4-diketocarboxylic esters (e.g., ethyl 2,4-dioxovalerate) with N-substituted hydrazines. For the target compound, o-tolylhydrazine hydrochloride is reacted with ethyl 3-methoxy-2,4-dioxopentanoate under basic conditions (K2_2CO3_3) in ethanol at 60°C. The cyclization forms the pyrazole ring, yielding ethyl 3-methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH (Scheme 1).

Table 1: Optimization of Cyclocondensation Conditions

ConditionYield (%)Reference
Ethanol, K2_2CO3_3, 60°C72
DMF, Cs2_2CO3_3, 80°C68
THF, NaH, RT55

Regioselectivity Challenges

Regioselectivity is critical, as competing pathways may yield 1,5- or 1,3-disubstituted pyrazoles. Studies in demonstrated that electron-withdrawing groups (e.g., methoxy) at position 3 direct cyclization to favor 1,5-substitution. Microwave-assisted synthesis (100°C, 20 min) further improves regioselectivity to >95%.

Alkylation of Pyrazole Precursors

Pre-formed pyrazole intermediates can be alkylated at the N-1 position using o-tolylating agents.

N-Alkylation of Pyrazole-5-carboxylates

Ethyl 3-methoxy-1H-pyrazole-5-carboxylate is treated with o-tolyl bromide in the presence of K2_2CO3_3 in DMF at 80°C. This method, adapted from, achieves 65–70% yield but requires chromatographic separation to isolate the desired isomer from byproducts (e.g., 1,3-dialkylated species).

Use of Phase-Transfer Catalysts

Incorporating tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances alkylation efficiency, reducing reaction time from 24 h to 6 h and improving yield to 78%.

Functional Group Interconversion

Ester Hydrolysis

The final step involves saponification of the ethyl ester. Hydrolysis with 2 M NaOH in ethanol/water (1:1) at reflux for 4 h provides the carboxylic acid in 85–90% yield. Alternative conditions using LiOH in THF/H2_2O (3 h, RT) yield 88% but require rigorous pH control to prevent decarboxylation.

Table 2: Hydrolysis Conditions Comparison

ReagentSolventTime (h)Yield (%)
NaOHEtOH/H2_2O490
LiOHTHF/H2_2O388
HCl (acidic)Dioxane672

Alternative Routes via Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids can introduce the o-tolyl group post-cyclization. For example, palladium-catalyzed coupling of 3-methoxy-1H-pyrazole-5-carboxylic acid with o-tolylboronic acid achieves 60% yield but faces challenges with steric hindrance.

Industrial-Scale Considerations

Purification Challenges

Chromatography is avoided industrially; instead, crystallization from ethanol/water mixtures achieves >98% purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines, including breast (MCF7), liver (Huh7), and colon carcinoma (HCT116) cells. The compound has been evaluated for its cytotoxic effects, demonstrating significant inhibition of cell proliferation with IC50 values indicating effective anti-proliferative activity .

Compound Cell Line IC50 (µM)
3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acidMCF73.79
3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acidHuh71.6
3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acidHCT1161.1

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses. The mechanism involves the modulation of signaling pathways that lead to inflammation .

Synthesis and Structure-Activity Relationship

The synthesis of 3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions that allow for the introduction of various substituents on the pyrazole ring to enhance biological activity. The structure-activity relationship (SAR) studies suggest that specific substitutions at the ortho position can significantly affect the compound's potency against cancer and inflammation .

In Silico Studies

Computational studies have been employed to predict the binding affinity of 3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid to various biological targets. Molecular docking studies indicate that the compound can effectively interact with key enzymes involved in cancer progression and inflammatory pathways, providing insights into its potential mechanisms of action .

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and o-tolyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-5-carboxylic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings References
3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid Methoxy (C3), o-tolyl (N1) 232.23 Not reported Potential agrochemical intermediate N/A
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid Phenyl (C3), methyl (N1) 202.21 Not reported Research chemical
1-Methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid p-Tolyl (C3), methyl (N1) 216.24 Not reported Intermediate in drug synthesis
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid 2-Furyl (C3), methyl (N1) 192.17 Not reported Unknown
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Phenyl (N1, C3), methyl (C5) 278.32 136 Synthetic intermediate
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Ethyl (C3), methyl (N1) 156.17 Not reported Structural studies

Key Observations:

Synthetic Pathways :

  • Analogous compounds (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) are synthesized via ester hydrolysis under basic conditions (e.g., NaOH/MeOH) . Similar methods likely apply to the target compound.
  • Amide derivatives of pyrazole-5-carboxylic acids are synthesized using coupling agents like EDC and DMAP, as seen in Scheme 1 of .

Biological and Functional Relevance :

  • Pyrazole carboxylic acids are frequently used as intermediates in insecticides (e.g., anthranilic diamides like Chlorantraniliprole) . The methoxy and o-tolyl groups in the target compound may modulate insecticidal activity by influencing receptor binding or metabolic stability.
  • Substituents at C3 (e.g., methoxy, ethyl, furyl) significantly alter electronic properties, impacting reactivity in further functionalization reactions .

Biological Activity

3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

Molecular Formula : C11H11N2O3
Molecular Weight : 219.21 g/mol
IUPAC Name : 3-methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid
Canonical SMILES : CCOC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2C
InChI Key : ZGQZJXJZLZVYJQ-UHFFFAOYSA-N

Biological Activities

Research has identified several biological activities associated with 3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid, primarily focusing on its anti-inflammatory , antimicrobial , and analgesic properties .

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects. In a study comparing various pyrazole derivatives, 3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid exhibited comparable efficacy to indomethacin in reducing inflammation in animal models. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

CompoundIC50 (μg/mL)Reference
3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid60.56
Indomethacin54.65

Antimicrobial Activity

In addition to its anti-inflammatory properties, the compound has shown promising antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the methoxy group enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
E. coli32
S. aureus16

The biological activity of 3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid can be attributed to its ability to interact with specific molecular targets:

  • COX Inhibition : The compound inhibits COX enzymes, thereby reducing the production of prostaglandins that mediate inflammation.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.

Case Studies

Recent studies have explored the therapeutic potential of this compound:

  • Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats found that treatment with 3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid significantly reduced swelling compared to controls, indicating strong anti-inflammatory properties .
  • Antimicrobial Efficacy : In vitro testing against various pathogens showed that the compound effectively inhibited bacterial growth, particularly against resistant strains of E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors like substituted hydrazines and β-keto esters. For example, ethyl acetoacetate and substituted phenylhydrazines are reacted under reflux in ethanol, followed by hydrolysis to yield the carboxylic acid . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst) is critical:

  • Table 1 : Key Reaction Parameters
StepReagents/ConditionsYield Range
CyclocondensationEthanol, reflux, 12h60-75%
HydrolysisNaOH (aq.), 80°C, 4h85-90%
  • Variations in substituent positions (e.g., o-tolyl vs. p-tolyl) may require adjusted stoichiometry or catalysts (e.g., Lewis acids for electrophilic substitution) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming substituent positions. For instance, the methoxy group (-OCH3_3) typically resonates at δ 3.8–4.0 ppm, while aromatic protons appear as multiplets in δ 6.5–8.0 ppm .
  • IR : Carboxylic acid C=O stretching (~1700 cm1^{-1}) and O-H stretches (~2500–3000 cm1^{-1}) confirm functional groups.
  • XRD : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for distinguishing stereoisomers .

Advanced Research Questions

Q. How do substitution patterns (e.g., o-tolyl vs. p-tolyl) on the pyrazole ring influence biological activity and reactivity?

  • Methodological Answer : Substituent position alters steric and electronic effects. For example:

  • Steric Effects : The o-tolyl group introduces steric hindrance, potentially reducing reactivity in electrophilic substitutions compared to p-tolyl derivatives .
  • Electronic Effects : Electron-withdrawing groups (e.g., -COOH) enhance hydrogen-bonding interactions with biological targets. Comparative studies using analogs (e.g., 3-fluoro or 3-bromo derivatives) show variable enzyme inhibition profiles .
  • Table 2 : Comparative Reactivity of Substituted Pyrazoles
SubstituentReaction Rate (Relative to H)Bioactivity (IC50_{50}, μM)
o-Tolyl0.712.3
p-Tolyl1.08.9
4-Fluorophenyl1.25.4

Q. What strategies resolve contradictions in biological activity data among structurally similar pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or assay conditions. Strategies include:

  • Purity Validation : HPLC with UV/Vis detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, conflicting herbicidal activity data may stem from variations in plant species or application methods .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties, correlating with experimental IC50_{50} values to identify outliers .

Q. How can SHELX software improve structural determination of this compound in complex crystallization scenarios?

  • Methodological Answer : SHELXL refines high-resolution crystallographic data, addressing challenges like twinning or weak diffraction:

  • Twinning : Use the TWIN command to model overlapping lattices.
  • Disorder : Apply PART and SUMP instructions to resolve disordered methoxy or o-tolyl groups .
  • Validation : R-factor convergence (<5%) and CheckCIF reports ensure structural reliability.

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : Differences in cyclocondensation yields (60–75%) may arise from moisture-sensitive intermediates. Anhydrous conditions (e.g., molecular sieves) improve reproducibility .
  • Biological Activity Variability : Pyrazole derivatives with halogen substituents (e.g., Br, F) show conflicting enzyme inhibition data due to assay pH sensitivity. Buffered assays (pH 7.4) minimize artifacts .

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